molecular formula C20H23NO2S B6940587 1-spiro[2H-indole-3,4'-oxane]-1-yl-4-thiophen-2-ylbutan-1-one

1-spiro[2H-indole-3,4'-oxane]-1-yl-4-thiophen-2-ylbutan-1-one

Cat. No.: B6940587
M. Wt: 341.5 g/mol
InChI Key: CSMODBIHQSGCLJ-UHFFFAOYSA-N
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Description

1-spiro[2H-indole-3,4’-oxane]-1-yl-4-thiophen-2-ylbutan-1-one is a complex organic compound featuring a spirocyclic structure Spirocyclic compounds are characterized by a unique three-dimensional arrangement where two rings are connected through a single atom, creating a highly rigid and spatially distinct structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-spiro[2H-indole-3,4’-oxane]-1-yl-4-thiophen-2-ylbutan-1-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-spiro[2H-indole-3,4’-oxane]-1-yl-4-thiophen-2-ylbutan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol .

Mechanism of Action

The mechanism of action of 1-spiro[2H-indole-3,4’-oxane]-1-yl-4-thiophen-2-ylbutan-1-one involves its interaction with various molecular targets and pathways. The indole moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The thiophene group may also contribute to the compound’s biological activity by interacting with cellular membranes or other biomolecules .

Properties

IUPAC Name

1-spiro[2H-indole-3,4'-oxane]-1-yl-4-thiophen-2-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c22-19(9-3-5-16-6-4-14-24-16)21-15-20(10-12-23-13-11-20)17-7-1-2-8-18(17)21/h1-2,4,6-8,14H,3,5,9-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMODBIHQSGCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(C3=CC=CC=C23)C(=O)CCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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